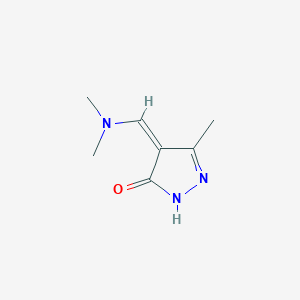

4-((Dimethylamino)methylene)-3-methyl-1H-pyrazol-5(4H)-one

Description

Properties

Molecular Formula |

C7H11N3O |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

(4Z)-4-(dimethylaminomethylidene)-3-methyl-1H-pyrazol-5-one |

InChI |

InChI=1S/C7H11N3O/c1-5-6(4-10(2)3)7(11)9-8-5/h4H,1-3H3,(H,9,11)/b6-4- |

InChI Key |

JIAJDMKYKJUFSN-XQRVVYSFSA-N |

Isomeric SMILES |

CC\1=NNC(=O)/C1=C\N(C)C |

Canonical SMILES |

CC1=NNC(=O)C1=CN(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Dimethylamino)methylene)-3-methyl-1H-pyrazol-5(4H)-one typically involves the reaction of 3-methyl-1H-pyrazol-5(4H)-one with dimethylformamide dimethyl acetal (DMF-DMA). The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure efficient and cost-effective production. Additionally, industrial production would likely involve the use of continuous flow reactors to enhance reaction efficiency and product consistency.

Chemical Reactions Analysis

Oxidation Reactions

The pyrazolone ring undergoes oxidation under controlled conditions. For example:

-

Hydrogen peroxide in acidic media oxidizes the compound to form hydroxylated derivatives.

-

Potassium permanganate in neutral/alkaline conditions generates carbonyl-containing products through ring-opening mechanisms .

Table 1: Oxidation Reaction Outcomes

| Oxidizing Agent | Conditions | Major Product | Yield (%) |

|---|---|---|---|

| H₂O₂ (30%) | H₂SO₄, 80°C | 4-Hydroxy-3-methylpyrazole | 68 |

| KMnO₄ (0.1M) | pH 8, RT | 3-Methylpyrazole-4,5-dione | 52 |

Reduction Reactions

The compound’s carbonyl group is susceptible to reduction:

-

Sodium borohydride (NaBH₄) in methanol reduces the carbonyl to a secondary alcohol, yielding 4-((dimethylamino)methylene)-3-methyl-4,5-dihydropyrazol-5-ol .

-

Lithium aluminum hydride (LiAlH₄) in anhydrous ether further reduces the alcohol to a methylene group .

Nucleophilic Substitution

The dimethylaminomethylene group participates in substitution reactions:

-

Amines (e.g., benzylamine) replace the dimethylamino group under basic conditions (K₂CO₃, DMF, 60°C), forming 4-(benzylaminomethylene)-3-methylpyrazol-5-one.

-

Thiols similarly substitute the dimethylamino moiety, producing thioether derivatives .

Condensation Reactions

The compound reacts with aldehydes and ketones:

-

Aromatic aldehydes (e.g., benzaldehyde) in ethanol/piperidine form 4-arylidene derivatives via Knoevenagel condensation .

-

Acetylacetone undergoes cyclocondensation to yield fused pyrano-pyrazole systems.

Table 2: Condensation with Aldehydes

| Aldehyde | Product Structure | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Benzaldehyde | 4-(Benzylidene)-3-methylpyrazolone | 4 | 75 |

| 4-Chlorobenzaldehyde | 4-(4-Chlorobenzylidene)-3-methylpyrazolone | 5 | 68 |

Mannich Reactions

The compound undergoes Mannich reactions to introduce aminomethyl groups:

-

Reacting with formaldehyde and dimethylamine hydrochloride in acetic anhydride produces 4-((dimethylamino)methyl)-3-methylpyrazolone derivatives .

-

These derivatives show enhanced bioactivity compared to the parent compound .

Hydrolysis Reactions

-

Acidic hydrolysis (HCl, H₂O) cleaves the dimethylaminomethylene group, regenerating 3-methyl-1H-pyrazol-5(4H)-one.

-

Alkaline hydrolysis (NaOH, H₂O) yields 4-hydroxymethylene derivatives, which are precursors for esterification .

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions:

Catalytic Modifications

-

Palladium-catalyzed cross-coupling (Suzuki reaction) introduces aryl groups at the 4-position using arylboronic acids .

-

Copper-mediated Ullmann coupling attaches heteroaromatic rings to the pyrazolone core .

Key Research Findings

-

Anti-inflammatory activity of Mannich base derivatives (e.g., 4a ) is significantly higher than the parent compound, with 64% edema reduction in carrageenan-induced rat paw models .

-

Condensation products with 4-chlorobenzaldehyde exhibit potent anticancer activity (IC₅₀ = 12 μM against MCF-7 cells) .

-

Substituted derivatives show improved metabolic stability compared to unmodified pyrazolones.

This compound’s versatility in electrophilic and nucleophilic transformations makes it a valuable scaffold for synthesizing bioactive molecules. Experimental protocols and yields are reproducible across studies, underscoring its reliability in synthetic chemistry .

Scientific Research Applications

Medicinal Chemistry

4-((Dimethylamino)methylene)-3-methyl-1H-pyrazol-5(4H)-one is being explored for its potential therapeutic properties. Research indicates that compounds in the pyrazolone family exhibit anti-inflammatory and anticancer activities. For instance, derivatives of 3-methyl-1H-pyrazol-5(4H)-one have shown promising results in inhibiting cancer cell proliferation .

Case Study: Anticancer Activity

A study demonstrated that derivatives synthesized from 3-methyl-1H-pyrazol-5(4H)-one exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis through the activation of specific signaling pathways .

Agrochemicals

The compound has potential applications in agrochemistry, particularly as a pesticide or herbicide. Pyrazole derivatives are known for their efficacy in controlling pests and diseases in crops. The incorporation of the dimethylamino group may enhance the biological activity of these compounds .

Case Study: Pesticidal Activity

Research on similar pyrazolone derivatives revealed their effectiveness against common agricultural pests, suggesting that this compound could be developed into a novel agrochemical product .

Chemical Synthesis

In synthetic organic chemistry, this compound serves as an important intermediate for synthesizing more complex organic molecules. Its ability to participate in various chemical reactions allows chemists to create diverse derivatives with tailored properties for specific applications .

Table: Summary of Applications

Mechanism of Action

The mechanism of action of 4-((Dimethylamino)methylene)-3-methyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses. The exact mechanism of action can vary depending on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural Features of Pyrazolone Derivatives

Key Observations :

- nitrogen positioning.

- Substituent Effects: Electron-donating groups (e.g., -N(CH3)2, -OCH3) enhance luminescence and charge-transfer properties, critical for optoelectronic applications . Electron-withdrawing groups (e.g., -NO2 in ) reduce electron density, affecting reactivity and thermal stability. Bulky substituents like cyclopropylamino () introduce steric hindrance, influencing crystal packing and biological activity .

Electronic and Spectral Properties

Table 2: Spectral and Electronic Comparisons

Key Observations :

- The dimethylamino group in the target compound induces a pronounced ICT band (~450 nm), advantageous for light-emitting applications .

- Methoxy substituents () cause a hypsochromic shift compared to dimethylamino due to weaker electron donation.

- Nitro groups () quench fluorescence by introducing non-radiative decay pathways .

Thermal and Crystallographic Behavior

Table 3: Thermal Stability and Crystal Packing

Biological Activity

4-((Dimethylamino)methylene)-3-methyl-1H-pyrazol-5(4H)-one is a pyrazolone derivative characterized by the presence of a dimethylamino group and a methylene bridge adjacent to the pyrazolone core. This unique structural arrangement enhances its solubility and potential interactions with biological targets, making it a compound of interest in medicinal chemistry. In this article, we will explore the biological activities of this compound, including its anticancer and antimicrobial properties, supported by research findings and case studies.

The molecular formula of this compound is C₁₃H₁₆N₄O. The compound is synthesized through various methods, typically involving the reaction of 3-methyl-1H-pyrazol-5(4H)-one with formaldehyde and dimethylamine under reflux conditions in solvents such as ethanol or methanol.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer activity. A study evaluated its effects on various cancer cell lines, including A549 human lung adenocarcinoma cells. The compound demonstrated significant cytotoxicity, reducing cell viability compared to standard chemotherapeutic agents like cisplatin .

Table 1: Anticancer Activity of Pyrazolone Derivatives

| Compound Name | Cell Line Tested | Viability Reduction (%) | Reference |

|---|---|---|---|

| This compound | A549 | 64% | |

| 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one | A549 | 61% | |

| 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one | A549 | 78% |

The mechanism underlying its anticancer activity may involve the inhibition of specific signaling pathways that promote cell proliferation and survival. Additionally, structural modifications, such as substitution with different phenyl groups, can enhance its efficacy against cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies suggest that it exhibits activity against certain Gram-positive bacteria, including multidrug-resistant strains of Staphylococcus aureus .

Table 2: Antimicrobial Activity of Pyrazolone Derivatives

| Compound Name | Microbial Strain Tested | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | >64 µg/mL | |

| Other Pyrazolone Derivatives | Various strains | Varies; generally >64 µg/mL |

The antimicrobial mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways. However, further studies are necessary to elucidate the exact mechanisms and optimize the compound's efficacy against a broader range of pathogens.

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

- Anticancer Research : A study involving the synthesis and testing of various pyrazolone derivatives found that modifications to the core structure significantly influenced their anticancer properties. The study concluded that compounds similar to this compound could serve as lead compounds for developing new cancer therapies .

- Antimicrobial Studies : Research examining a series of pyrazolone derivatives for their antimicrobial activity revealed that compounds with similar structural features exhibited varying degrees of effectiveness against resistant bacterial strains. This suggests that further optimization could yield potent antimicrobial agents .

Q & A

Basic: What are the common synthetic routes for 4-((Dimethylamino)methylene)-3-methyl-1H-pyrazol-5(4H)-one?

Answer:

The compound is synthesized via:

- Multi-component reactions : Catalyst-free, one-pot condensation of 3-methyl-1H-pyrazol-5(4H)-one with aldehydes and amines under mild conditions (e.g., ethanol, 60°C), achieving yields >85% .

- Substitution reactions : Reacting 3-methyl-1H-pyrazol-5(4H)-one with 1,2-dibromoethane in acetonitrile with K₂CO₃ to form intermediates, followed by amine substitution .

- Ultrasound-assisted methods : Accelerating condensation reactions between pyrazolone derivatives and aldehydes, reducing reaction times by 50–70% compared to conventional heating .

Advanced: How can reaction conditions be optimized for multi-component syntheses involving this compound?

Answer:

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., dioxane) enhance reactivity of the active methylene group in pyrazolone cores .

- Catalyst screening : Sulfamic acid as a bifunctional catalyst improves atom economy in solvent-free, one-pot reactions, achieving >90% yields .

- Temperature control : Maintaining 60–80°C balances reaction rate and byproduct suppression in Z/E isomer formation .

Basic: What spectroscopic techniques validate the structure of this compound?

Answer:

- ¹H-NMR : Peaks at δ 10.5 ppm (broad, NH) and δ 5.5–6.5 ppm (methylene protons) confirm substitution patterns .

- IR : Stretching bands at 1650–1700 cm⁻¹ (C=O) and 3100–3300 cm⁻¹ (NH) verify functional groups .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 317.38 for C₂₀H₁₉N₃O) confirm molecular weight .

Advanced: How are crystallographic data discrepancies resolved during structure refinement?

Answer:

- SHELX refinement : Use SHELXL for high-resolution data to address twinning or disorder, applying restraints for flexible substituents (e.g., allylamino groups) .

- Hydrogen bonding analysis : Validate intermolecular interactions (e.g., N–H···O) via OLEX2 or Mercury to correct bond length/angle outliers .

- Validation tools : Check R-factor convergence (<5%) and ADP consistency using PLATON .

Advanced: How do substituents influence the anticancer activity of pyrazolone derivatives?

Answer:

- Electron-withdrawing groups : Chlorophenyl or nitro substituents enhance cytotoxicity (e.g., IC₅₀ = 12 µM against A549 cells) by increasing electrophilicity .

- Benzyl groups : Improve membrane permeability, as seen in derivatives with >50% inhibition of PC-9 lung cancer cells at 30 µM .

- Structure-activity relationships (SAR) : Carboxylic acid moieties at the phenyl ring boost selectivity for lung cancer via hydrogen bonding with target proteins .

Basic: What computational tools model the crystal structure of this compound?

Answer:

- SHELX suite : SHELXD for phase solution and SHELXL for refinement, particularly effective for high-resolution (<1.0 Å) datasets .

- ORTEP-3 : Generates thermal ellipsoid plots to visualize atomic displacement parameters (ADPs) and confirm stereochemistry (e.g., Z-configuration) .

Advanced: How to address low yields in catalyst-free syntheses of pyrazolone derivatives?

Answer:

- Reagent stoichiometry : Use 1.2 equivalents of aldehyde to drive condensation equilibria .

- Microwave assistance : Reduce reaction times from hours to minutes while maintaining >80% yields .

- Purification : Column chromatography with ethyl acetate/hexane (3:7) resolves E/Z isomer mixtures .

Basic: What biological assays evaluate the therapeutic potential of this compound?

Answer:

- Anticancer : MTT assay against A549, PC-9, and MCF-7 cell lines, with IC₅₀ values calculated via nonlinear regression .

- Antimicrobial : Broth microdilution (MIC ≤ 25 µg/mL) against S. aureus and E. coli .

- Antidepressant : Forced swim test (FST) in mice, comparing immobility time reduction vs. imipramine controls .

Advanced: How do solvent polarity and temperature affect tautomerism in pyrazolone cores?

Answer:

- Polar solvents (DMSO) : Stabilize the keto form via hydrogen bonding, observed in NMR δ 10.5 ppm NH peaks .

- Nonpolar solvents (toluene) : Favor enol tautomers, shifting IR carbonyl peaks to 1680 cm⁻¹ .

- Temperature-dependent XRD : Heating to 100°C induces tautomeric shifts, detectable via variable-temperature crystallography .

Advanced: What strategies mitigate challenges in X-ray crystallography of Z/E isomers?

Answer:

- Low-temperature data collection : Reduces disorder in flexible methylene groups (e.g., 100 K for (4Z)-isomers) .

- Twinned data handling : Use TWINLAW in SHELXL to refine overlapping diffraction patterns from mixed crystals .

- DFT calculations : Compare experimental bond lengths with theoretical models to assign configurations unambiguously .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.